Cas no 1342084-73-4 (2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide)
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 1-Azetidineacetamide, 3-hydroxy-N,N-dipropyl-
- 2-(3-Hydroxyazetidin-1-yl)-N,N-dipropylacetamide
- 2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide
-
- Inchi: 1S/C11H22N2O2/c1-3-5-13(6-4-2)11(15)9-12-7-10(14)8-12/h10,14H,3-9H2,1-2H3
- InChI Key: CBKVIUISFDTIQA-UHFFFAOYSA-N
- SMILES: N1(CC(N(CCC)CCC)=O)CC(O)C1
Experimental Properties
- Density: 1.071±0.06 g/cm3(Predicted)
- Boiling Point: 334.9±37.0 °C(Predicted)
- pka: 14.25±0.20(Predicted)
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H171951-100mg |
2-(3-Hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 100mg |
$ 115.00 | 2022-06-04 | ||
| TRC | H171951-500mg |
2-(3-Hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 500mg |
$ 435.00 | 2022-06-04 | ||
| TRC | H171951-1g |
2-(3-Hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 1g |
$ 680.00 | 2022-06-04 | ||
| Life Chemicals | F1908-1295-0.25g |
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-1295-0.5g |
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-1295-1g |
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-1295-2.5g |
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-1295-5g |
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-1295-10g |
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1662269-250mg |
2-(3-Hydroxyazetidin-1-yl)-N,N-dipropylacetamide |
1342084-73-4 | 98% | 250mg |
¥11392.00 | 2024-08-09 |
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide
Comprehensive Overview of 2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide (CAS No. 1342084-73-4)
2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide (CAS No. 1342084-73-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is increasingly studied for its potential in drug design. The presence of a hydroxy group at the 3-position of the azetidine ring and the dipropylacetamide moiety further enhances its versatility in synthetic applications.
In recent years, researchers have focused on azetidine derivatives due to their role as bioisosteres for saturated heterocycles, offering improved metabolic stability and bioavailability. This aligns with the growing demand for small molecule therapeutics and precision medicine, which are among the most searched topics in pharmaceutical science. The compound’s N,N-dipropylacetamide group is also noteworthy, as similar structures are found in neuromodulators and anticonvulsants, making it a subject of interest for neurological research.
The synthesis of 2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide involves multi-step organic reactions, often starting from azetidin-3-ol and 2-chloro-N,N-dipropylacetamide. Its characterization typically includes techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis, which are critical for ensuring its applicability in high-value research. These methods are frequently searched by chemists and quality control professionals, reflecting the compound’s relevance in analytical chemistry.
From a pharmacological perspective, the compound’s hydroxyazetidine core may contribute to interactions with enzymes or receptors, a topic often explored in drug discovery forums. Its potential as a building block for bioactive molecules is another area of interest, particularly in the context of fragment-based drug design, a trending approach in modern medicinal chemistry. Researchers are also investigating its solubility and permeability, key factors in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
In the broader context of chemical innovation, 1342084-73-4 exemplifies the shift toward structurally diverse scaffolds in lead optimization. Its applications extend to peptide mimetics and protease inhibitors, addressing current challenges in targeting protein-protein interactions. These areas are highly searched in academic and industrial settings, underscoring the compound’s interdisciplinary appeal.
For suppliers and manufacturers, 2-(3-hydroxyazetidin-1-yl)-N,N-dipropylacetamide represents a niche but growing market segment. Quality standards, such as GMP compliance and batch-to-batch consistency, are frequently raised by buyers, highlighting the need for reliable synthesis protocols. Additionally, the compound’s stability under various storage conditions is a common query among end-users, emphasizing practical considerations in its handling.
In summary, CAS No. 1342084-73-4 is a promising candidate for advancing research in medicinal chemistry and biomolecular engineering. Its structural features align with contemporary trends in rational drug design and chemical biology, making it a valuable subject for further investigation. As the scientific community continues to explore its potential, this compound is poised to contribute to breakthroughs in therapeutic development and molecular science.
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